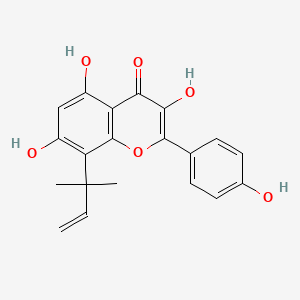

8-(1,1-Dimethyl-2-propenyl)kaempferol

Description

Properties

Molecular Formula |

C20H18O6 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(2-methylbut-3-en-2-yl)chromen-4-one |

InChI |

InChI=1S/C20H18O6/c1-4-20(2,3)15-13(23)9-12(22)14-16(24)17(25)18(26-19(14)15)10-5-7-11(21)8-6-10/h4-9,21-23,25H,1H2,2-3H3 |

InChI Key |

GHPQDENIZBUDAA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C=C)C1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies for 8 1,1 Dimethyl 2 Propenyl Kaempferol

Identification of Natural Sources of Kaempferol (B1673270) and its Prenylated Derivatives

Kaempferol is a widely distributed flavonol found in numerous edible and medicinal plants. utmb.edunih.govnih.govresearchgate.net Its basic structure is often modified by the addition of sugar moieties (glycosides) or lipophilic side chains, such as prenyl groups. utmb.edunih.gov The specific compound, 8-(1,1-Dimethyl-2-propenyl)kaempferol, a C-prenylated derivative, has been successfully identified and isolated from the buds of Platanus acerifolia (the London plane tree). researchgate.net

Prenylated flavonoids, in general, are significant chemotaxonomic markers. For instance, various other 8-prenylated flavonoids are characteristic of the genus Epimedium. nih.gov While not the specific compound of focus, related prenylated flavonoids can be found in a variety of plants, including hops (Humulus lupulus), which is a rich source of compounds like xanthohumol (B1683332) and 8-prenylnaringenin, and Sophora flavescens, which contains 8-prenylkaempferol (B1670299). ishs.orgnih.govresearchgate.net

The table below summarizes the natural sources for kaempferol and some of its prenylated derivatives.

| Compound | Plant Source(s) | Family |

|---|---|---|

| This compound | Platanus acerifolia | Platanaceae |

| 8-Prenylkaempferol | Sophora flavescens, Epimedium koreanum | Fabaceae, Berberidaceae |

| Kaempferol (General) | Tea (Camellia sinensis), Onion (Allium cepa), Kale (Brassica oleracea), Ginkgo biloba, Strawberries (Fragaria × ananassa) | Theaceae, Amaryllidaceae, Brassicaceae, Ginkgoaceae, Rosaceae |

| Other Prenylated Flavonoids (e.g., Xanthohumol) | Hops (Humulus lupulus) | Cannabaceae |

Extraction Techniques for Flavonoids from Plant Matrices

The initial step in isolating this compound and related flavonoids involves extracting them from the raw plant material. This process aims to solubilize the target compounds, moving them from the solid plant matrix into a liquid solvent phase.

Conventional solid-liquid extraction using organic solvents is a foundational technique in phytochemistry. nih.govresearchgate.net The choice of solvent is critical and is based on the polarity of the target flavonoids. nih.gov Flavonoid aglycones like kaempferol and its prenylated derivatives are moderately polar and are effectively extracted using solvents such as methanol (B129727), ethanol, ethyl acetate (B1210297), and acetone. mdpi.commedilam.ac.ir Often, aqueous mixtures of these solvents (e.g., 60-96% ethanol) are employed to enhance extraction efficiency. mdpi.comgoogle.comresearchgate.net

The general procedure involves macerating or sonicating the dried and powdered plant material with the selected solvent. mdpi.commedilam.ac.ir The resulting liquid extract, containing a mixture of phytochemicals, is then filtered and concentrated under reduced pressure to yield a crude extract for further purification. researchgate.net

| Solvent | Polarity | Typical Use for Flavonoids |

|---|---|---|

| Methanol | Polar Protic | Widely used for extracting a broad range of flavonoids, including aglycones and glycosides. |

| Ethanol | Polar Protic | Commonly used, often as an aqueous mixture (e.g., 70-96%), considered a "greener" solvent. |

| Ethyl Acetate | Moderately Polar | Effective for fractionating crude extracts to isolate less polar flavonoid aglycones. |

| Acetone | Polar Aprotic | Used for extracting a range of phenolic compounds, including flavonoids. |

| Water | Highly Polar | Primarily used for extracting highly polar flavonoid glycosides; often used in combination with alcohols. |

While hydrodistillation is the primary method for extracting volatile compounds like essential oils, the by-products of this process are increasingly recognized as a valuable source of non-volatile bioactive compounds, including flavonoids. nih.govnih.gov The process involves boiling plant material in water, which can lyse plant cells. nih.gov The solid biomass and residual water that remain after distillation can be subjected to subsequent solvent extraction. nih.govresearchgate.net This approach can be advantageous as the initial distillation may disrupt the plant cell walls, potentially allowing for a more efficient subsequent extraction of flavonoids with solvents like methanol or ethanol. nih.gov

Chromatographic Isolation Strategies

Following extraction, the crude mixture must be separated to isolate the pure this compound. Chromatography is the cornerstone of this purification process, separating molecules based on their differential interactions with a stationary phase and a mobile phase. nih.gov

Column chromatography is a fundamental preparative technique for purifying compounds from complex mixtures. researchgate.net

Normal-Phase (Silica Gel): In this mode, a polar stationary phase, typically silica (B1680970) gel, is used. jabonline.in Compounds are separated based on polarity, with non-polar compounds eluting first when a non-polar mobile phase (e.g., mixtures of hexane, chloroform, or ethyl acetate) is passed through the column. researchgate.net As the polarity of the mobile phase is gradually increased (e.g., by adding methanol), more polar compounds are eluted. researchgate.net This method is effective for separating flavonoid aglycones from other classes of compounds. nih.gov

Reverse-Phase (C18): Reverse-phase chromatography employs a non-polar stationary phase (commonly silica gel modified with C18 alkyl chains) and a polar mobile phase (typically mixtures of water with methanol or acetonitrile). nih.gov In this setup, polar compounds elute first, while non-polar compounds are retained more strongly. nih.gov This technique is highly effective for separating flavonoids with similar structures, such as different prenylated kaempferol isomers. nih.govfrontiersin.org

For final purification and to obtain compounds with high purity, preparative HPLC is the method of choice. nih.gov It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample quantities. frontiersin.org Reverse-phase columns (e.g., C18) are most commonly used for flavonoid purification. nih.govfrontiersin.org A gradient elution, where the composition of the mobile phase (e.g., the ratio of acetonitrile (B52724) to acidified water) is changed over time, allows for the fine separation of closely related compounds. nih.govfrontiersin.org Fractions are collected as they exit the detector, and those containing the pure target compound are combined and evaporated to yield the final isolated product. nih.gov

Thin-Layer Chromatography (TLC) Applications in Isolation and Fractionation

Thin-Layer Chromatography (TLC) is a fundamental and widely utilized chromatographic technique for the separation, identification, and purification of compounds from complex mixtures, such as plant extracts. irb.hrresearchgate.net Its application is crucial in the initial stages of isolating natural products like this compound, offering a rapid and cost-effective method to assess the composition of extracts and guide further purification steps. researchgate.net In the context of flavonoid isolation, TLC is invaluable for monitoring the progress of extraction and fractionation, optimizing solvent systems for column chromatography, and as a preparative technique for isolating smaller quantities of pure compounds. irb.hrresearchgate.net

The principle of TLC involves a stationary phase, typically a thin layer of adsorbent material such as silica gel or alumina (B75360) coated on a flat carrier like a glass plate or aluminum foil, and a mobile phase, which is a solvent or a mixture of solvents. ualberta.ca The separation of components in a mixture is based on their differential partitioning between the stationary and mobile phases. ualberta.ca Compounds with a higher affinity for the stationary phase will move slower up the plate, while those with a greater affinity for the mobile phase will travel further. ualberta.ca This differential migration results in the separation of the mixture into distinct spots. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used for compound identification under specific chromatographic conditions. khanacademy.orgyoutube.comlibretexts.org

For the separation of flavonoids, including kaempferol and its derivatives, silica gel 60 F254 plates are commonly employed as the stationary phase. researchgate.netapjhs.comresearchgate.net The choice of the mobile phase is critical for achieving effective separation and is determined by the polarity of the target compounds. Flavonoid aglycones, such as this compound, are less polar than their glycosidic counterparts and thus require mobile phases of lower to intermediate polarity.

While specific TLC data for this compound is not extensively documented in the available literature, general solvent systems for kaempferol and other prenylated flavonoids can provide a starting point for method development. A common approach involves a combination of a non-polar solvent, a medium-polarity solvent, and a small amount of an acidic modifier to improve spot shape and resolution.

Detailed Research Findings:

Research on the isolation of flavonoids from various plant sources provides insight into effective TLC methodologies. For instance, in the analysis of kaempferol from different plant extracts, various solvent systems have been successfully employed. These systems are often fine-tuned to optimize the separation of kaempferol from other closely related flavonoids like quercetin.

The visualization of flavonoid spots on a TLC plate is typically achieved under UV light (at 254 nm for quenching or 365 nm for fluorescence) or by using a spray reagent. researchgate.net A common visualization agent for flavonoids is a 1% ethanolic aluminum chloride solution, which often produces yellow or greenish-yellow fluorescent spots under UV light, aiding in their identification.

Preparative TLC (Prep-TLC) can be employed for the isolation of this compound on a larger scale than analytical TLC. researchgate.net In this technique, the sample is applied as a band onto a thicker stationary phase layer. After development, the bands corresponding to the target compound are scraped from the plate, and the compound is eluted from the adsorbent material with a suitable solvent. researchgate.net

The following interactive data table summarizes various TLC systems that have been reported for the separation of kaempferol and related flavonoids. These can serve as a guide for developing a specific method for the isolation and fractionation of this compound.

Interactive Data Table: TLC Systems for Kaempferol and Related Flavonoids

| Target Compound(s) | Stationary Phase | Mobile Phase (v/v/v) | Rf Value(s) | Reference(s) |

| Kaempferol | Silica Gel GF254 | Toluene: Ethyl acetate: Glacial acetic acid (5.5:4:0.5) | 0.95 | apjhs.com |

| Kaempferol, Quercetin | Silica Gel 60 F254 | Toluene: Ethyl acetate: Formic acid (7:3:0.5) | Kaempferol: 0.39, Quercetin: 0.24 | researchgate.net |

| Kaempferol | Silica Gel 60 F254 | Toluene: Ethyl acetate: Formic acid (6:4:1) | Not specified | ijper.org |

| Kaempferol | Not specified | n-hexane: Ethyl acetate (4:6) | Not specified | researchgate.net |

| Apigenin, Kaempferol | RP-18 | Water: Acetonitrile (45:55) | Separation achieved | uw.edu.pl |

It is important to note that the addition of the non-polar 1,1-dimethyl-2-propenyl (prenyl) group to the kaempferol scaffold will decrease its polarity. Consequently, the Rf value of this compound is expected to be higher than that of unsubstituted kaempferol in normal-phase TLC systems. The mobile phase composition would likely require an adjustment towards a less polar character to achieve an optimal Rf value, ideally between 0.3 and 0.7 for good separation. ualberta.ca Further experimental work is necessary to establish the optimal TLC conditions for the isolation and fractionation of this specific compound.

Biosynthetic Pathways and Engineering Approaches for 8 1,1 Dimethyl 2 Propenyl Kaempferol

Core Kaempferol (B1673270) Biosynthesis in Plants

The formation of the foundational kaempferol molecule is a well-established pathway in plants, commencing with the aromatic amino acid phenylalanine. wikipedia.orgnih.gov This pathway involves a series of enzymatic conversions to construct the characteristic flavonoid skeleton. nih.gov

The journey from phenylalanine to the central precursor, p-coumaroyl-CoA, is catalyzed by a trio of enzymes that constitute the initial steps of the phenylpropanoid pathway. researchgate.netresearchgate.net

Phenylalanine Ammonia-Lyase (PAL): This enzyme initiates the pathway by catalyzing the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. nih.govfrontiersin.orgnih.gov

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H, then hydroxylates trans-cinnamic acid at the para-position to yield p-coumaric acid. nih.govfrontiersin.orgontosight.ai

4-Coumarate-CoA Ligase (4CL): The final enzyme in this sequence, 4CL, activates p-coumaric acid by ligating it with coenzyme A to form the high-energy thioester, p-coumaroyl-CoA. nih.govnih.govfrontiersin.org This molecule serves as a critical branch-point intermediate, channeling carbon flow into various classes of secondary metabolites, including flavonoids. nih.govfrontiersin.org

Table 1: Enzymes in the Conversion of Phenylalanine to p-Coumaryl-CoA

| Enzyme | Abbreviation | Substrate | Product |

| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | trans-Cinnamic acid |

| Cinnamate 4-Hydroxylase | C4H | trans-Cinnamic acid | p-Coumaric acid |

| 4-Coumarate-CoA Ligase | 4CL | p-Coumaric acid | p-Coumaroyl-CoA |

The formation of the first flavonoid, naringenin (B18129), marks the entry into the flavonoid-specific branch of the phenylpropanoid pathway. nih.gov

Chalcone (B49325) Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. researchgate.netontosight.aijst.go.jp CHS is a rate-limiting enzyme in flavonoid biosynthesis. researchgate.net The reaction involves a series of decarboxylation and condensation steps, ultimately leading to the formation of the characteristic C6-C3-C6 flavonoid backbone. researchgate.net

Chalcone Isomerase (CHI): Following its synthesis, naringenin chalcone undergoes stereospecific intramolecular cyclization of its A and C rings, a reaction catalyzed by chalcone isomerase (CHI), to yield the flavanone (B1672756) (2S)-naringenin. nih.govresearchgate.net This step is crucial for the rapid and efficient production of naringenin. nih.gov

Table 2: Enzymes in the Formation of Naringenin

| Enzyme | Abbreviation | Substrate | Product |

| Chalcone Synthase | CHS | p-Coumaroyl-CoA, 3x Malonyl-CoA | Naringenin Chalcone |

| Chalcone Isomerase | CHI | Naringenin Chalcone | (2S)-Naringenin |

The final steps in the biosynthesis of kaempferol involve the conversion of naringenin through a two-step hydroxylation and desaturation process. researchgate.netresearchgate.netnih.gov

Flavanone 3β-Hydroxylase (F3H): Naringenin is first hydroxylated at the 3-position of the C-ring by flavanone 3β-hydroxylase (F3H), a 2-oxoglutarate-dependent dioxygenase, to produce dihydrokaempferol (B1209521). nih.govbiorxiv.orgfrontiersin.org

Flavonol Synthase (FLS): Subsequently, flavonol synthase (FLS), another 2-oxoglutarate-dependent dioxygenase, introduces a double bond between the C2 and C3 atoms of the C-ring of dihydrokaempferol, resulting in the formation of the flavonol, kaempferol. nih.govresearchgate.netfrontiersin.org

Table 3: Enzymes in the Conversion of Naringenin to Kaempferol

| Enzyme | Abbreviation | Substrate | Product |

| Flavanone 3β-Hydroxylase | F3H | (2S)-Naringenin | Dihydrokaempferol |

| Flavonol Synthase | FLS | Dihydrokaempferol | Kaempferol |

Enzymatic Prenylation at the C-8 Position of Flavonoids

The addition of a prenyl group to the flavonoid core is a key modification that significantly enhances the biological activity of these compounds. nih.gov This reaction is catalyzed by a specific class of enzymes known as prenyltransferases.

Flavonoid prenyltransferases are enzymes that catalyze the transfer of a prenyl group, typically a dimethylallyl or geranyl moiety, from a prenyl diphosphate (B83284) donor to an acceptor flavonoid molecule. nih.gov These enzymes are often membrane-bound and have been identified in various medicinal plants. acs.org The identification of the first gene for a flavonoid-specific prenyltransferase from Sophora flavescens paved the way for the characterization of this important class of enzymes. kyoto-u.ac.jp

A critical aspect of flavonoid prenyltransferases is their substrate specificity and regioselectivity, which dictates the position of prenylation on the flavonoid scaffold. For the synthesis of 8-(1,1-dimethyl-2-propenyl)kaempferol, a prenyltransferase with specificity for the C-8 position of the kaempferol A-ring is required.

An example of such an enzyme is the Flavonoid 8-Dimethylallyltransferase (F8DT) identified from Epimedium koreanum. nih.gov This enzyme specifically catalyzes the transfer of a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to the C-8 position of kaempferol to produce 8-prenylkaempferol (B1670299), which is synonymous with this compound. nih.gov Research has shown that F8DT exhibits high catalytic efficiency and regiospecificity for the C-8 position of various flavonoids. acs.orgnih.gov The localization of these enzymes, often predicted to be in plastids, suggests a complex subcellular organization for the biosynthesis of prenylated flavonoids. nih.gov

Table 4: Enzyme for C-8 Prenylation of Kaempferol

| Enzyme | Abbreviation | Substrate | Product |

| Flavonoid 8-Dimethylallyltransferase | F8DT | Kaempferol, Dimethylallyl Pyrophosphate (DMAPP) | This compound |

Heterologous Biosynthesis and Metabolic Engineering Strategies

The production of complex plant-derived natural products like this compound in microbial hosts offers a promising alternative to chemical synthesis or extraction from native plant sources, which often suffer from low yields. wur.nl Metabolic engineering of microorganisms such as Saccharomyces cerevisiae allows for the sustainable and scalable production of this valuable compound. nwpu.edu.cn This involves the reconstruction of the biosynthetic pathway in a heterologous host, followed by targeted engineering to enhance the specific prenylation step and optimization of cellular metabolism and culture conditions to maximize product titers.

Construction of Kaempferol Biosynthesis Pathways in Microbial Cell Factories (e.g., Saccharomyces cerevisiae)

The foundation for producing this compound is the establishment of a robust kaempferol biosynthesis pathway in a microbial chassis like Saccharomyces cerevisiae. nih.govnih.gov This yeast is a favored host due to its GRAS (Generally Recognized as Safe) status, genetic tractability, and mature fermentation technology. acs.org The de novo synthesis of kaempferol begins with the central metabolite L-phenylalanine. nih.govwikipedia.org The pathway involves the heterologous expression of a series of plant-derived enzymes. nih.gov

The core pathway can be divided into two main parts:

Conversion of L-phenylalanine to p-coumaroyl-CoA: This initial stage involves three key enzymes: Phenylalanine Ammonia Lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumaric acid:CoA ligase (4CL). nih.gov These enzymes convert L-phenylalanine into the key precursor p-coumaroyl-CoA. nih.gov

Formation of Kaempferol from p-coumaroyl-CoA: The second stage begins with Chalcone Synthase (CHS), which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. researchgate.netnih.gov Chalcone Isomerase (CHI) then converts naringenin chalcone to (2S)-naringenin. nih.govnih.gov Finally, two subsequent enzymatic reactions catalyzed by Flavanone 3-hydroxylase (F3H) and Flavonol Synthase (FLS) convert naringenin into kaempferol via the intermediate dihydrokaempferol. nih.govacs.org

Metabolic engineers have successfully constructed this entire pathway in S. cerevisiae. nwpu.edu.cnnih.gov Significant efforts have focused on screening for highly efficient enzymes from various plant sources to improve pathway flux. nih.govacs.org For instance, researchers have tested F3H and FLS enzymes from different plants like Arabidopsis thaliana, Malus domestica, and Populus deltoides to identify the optimal combination for maximizing kaempferol production. nih.govacs.org Through these strategies, de novo production of kaempferol from glucose has been achieved, with reported titers reaching up to 86 mg/L in engineered yeast strains. acs.orgnih.gov

| Enzyme | Abbreviation | Function | Source Organism (Examples) |

|---|---|---|---|

| Phenylalanine Ammonia Lyase | PAL | Converts L-phenylalanine to cinnamic acid | Arabidopsis thaliana |

| Cinnamate 4-hydroxylase | C4H | Converts cinnamic acid to p-coumaric acid | Arabidopsis thaliana |

| 4-coumaric acid:CoA ligase | 4CL | Converts p-coumaric acid to p-coumaroyl-CoA | Arabidopsis thaliana |

| Chalcone Synthase | CHS | Condenses p-coumaroyl-CoA and malonyl-CoA to naringenin chalcone | Petroselinum crispum |

| Chalcone Isomerase | CHI | Isomerizes naringenin chalcone to naringenin | Medicago sativa |

| Flavanone 3-hydroxylase | F3H | Hydroxylates naringenin to dihydrokaempferol | Arabidopsis thaliana, Malus domestica |

| Flavonol Synthase | FLS | Converts dihydrokaempferol to kaempferol | Arabidopsis thaliana, Populus deltoides |

Engineering for Enhanced Prenylation (e.g., 8-Prenylkaempferol Production)

Once a kaempferol-producing strain is established, the next critical step is the introduction of a prenyltransferase capable of attaching the 1,1-dimethyl-2-propenyl (also known as a prenyl or dimethylallyl) group to the kaempferol backbone. nih.govnih.gov This reaction is catalyzed by a specific flavonoid prenyltransferase (PTase) that uses dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. nih.gov

A key enzyme for this transformation is Flavonoid 8-dimethylallyltransferase (F8DT). nih.gov Researchers have identified and characterized F8DT from Epimedium koreanum (EkF8DT), which specifically catalyzes the C-prenylation of kaempferol at the C-8 position to synthesize 8-prenylkaempferol (8PK), another name for this compound. nih.gov

The heterologous expression of this membrane-bound enzyme in S. cerevisiae is a significant challenge. nih.govnih.gov Engineering efforts to enhance the production of 8PK have focused on:

Enzyme Modification: The catalytic efficiency of EkF8DT was significantly improved by truncating its N-terminal intrinsically disordered regions (IDRs). nih.gov

Host Strain Engineering: The engineered yeast strain was designed not only to produce the kaempferol precursor but also to supply the DMAPP co-substrate. nih.gov

Pathway Integration: The gene encoding the modified EkF8DT was introduced into the kaempferol-producing S. cerevisiae strain, enabling the direct conversion of endogenously produced kaempferol to 8PK. nih.gov

These strategies have led to the successful biosynthesis of 8-prenylkaempferol, with remarkable titers reaching up to 3.6 g/L in a fed-batch fermentation process. nih.gov This demonstrates the high potential of microbial cell factories for producing complex prenylated flavonoids.

| Strategy | Description | Key Component/Target | Outcome |

|---|---|---|---|

| Heterologous Expression of Prenyltransferase | Introduction of a gene encoding a specific flavonoid prenyltransferase into the kaempferol-producing host. | Flavonoid 8-dimethylallyltransferase (F8DT) from Epimedium koreanum | Conversion of kaempferol to 8-prenylkaempferol. nih.gov |

| Protein Engineering | Modification of the prenyltransferase enzyme to improve its catalytic activity and stability. | Truncation of N-terminal intrinsically disordered regions (IDRs) of EkF8DT. | Significantly improved catalytic ability of the enzyme. nih.gov |

| Co-substrate Supply Enhancement | Engineering the host's metabolism to increase the intracellular pool of the prenyl donor, DMAPP. | Mevalonate (B85504) (MVA) pathway flux enhancement. | Increased availability of DMAPP for the prenylation reaction. nih.gov |

Optimization of Precursor Supply and Fermentation Conditions

Maximizing the yield of this compound requires a holistic approach that includes optimizing the supply of key precursors and refining fermentation conditions. nih.govresearchgate.net The biosynthesis of the kaempferol backbone heavily relies on the availability of malonyl-CoA. nih.gov To address this, strategies such as overexpressing the acetyl-CoA biosynthetic pathway have been employed to increase the malonyl-CoA pool, which in turn improved kaempferol titers. nwpu.edu.cnnih.gov

For the prenylation step, a sufficient supply of DMAPP is crucial. nih.gov In S. cerevisiae, DMAPP is an intermediate of the mevalonate (MVA) pathway, which is primarily used for ergosterol (B1671047) biosynthesis. researchgate.net Enhancing the flux through the MVA pathway is a key strategy to boost the availability of DMAPP for prenyltransferase enzymes, a technique that has proven successful in the high-titer production of 8-prenylkaempferol. nih.gov

Furthermore, fermentation process optimization plays a vital role in achieving high product yields. Key parameters and strategies include:

Fed-batch Fermentation: A fed-batch process was developed to achieve better fermentation performance and higher cell densities, leading to a kaempferol production of 66.29 mg/L. nwpu.edu.cn This strategy was also critical in achieving the multi-gram per liter titers of 8-prenylkaempferol. nih.gov

Medium Supplementation: The addition of precursors like p-coumarate can significantly boost product titers by bypassing early pathway steps. nih.gov

Use of Surfactants: The low aqueous solubility of flavonoids can limit their accumulation. acs.org Supplementing the culture medium with surfactants like Tween 80 has been shown to improve the production of flavonoids, yielding up to 200 mg/L of mixed flavonoids in one study. acs.orgnih.gov This approach helps to alleviate potential transport limitations or product toxicity. acs.org

By systematically combining the construction of the biosynthetic pathway, enhancement of the specific prenylation step, and optimization of precursor supply and fermentation conditions, microbial cell factories can be engineered to become efficient and scalable platforms for the production of this compound.

Chemical Synthesis and Derivatization Strategies for 8 1,1 Dimethyl 2 Propenyl Kaempferol

General Principles of Flavonoid Total Synthesis

The total synthesis of flavonoids is built upon a foundation of several classical organic reactions that enable the construction of the characteristic C6-C3-C6 benzopyranone structure. ajptonline.com A key intermediate in many flavonoid syntheses is the chalcone (B49325), or 2'-hydroxychalcone, which can be cyclized to form the flavonoid core. nih.gov

Claisen-Schmidt Condensation : This is one of the most fundamental and widely used methods for synthesizing chalcones. ajptonline.com The reaction involves a base-catalyzed aldol condensation between a substituted 2'-hydroxyacetophenone and a substituted benzaldehyde. nih.govcore.ac.uk The resulting 2'-hydroxychalcone serves as a direct precursor for various flavonoid classes. orientjchem.org

Baker-Venkataraman Rearrangement : This reaction is a key method for forming the 1,3-diketone moiety necessary for the synthesis of flavones. wikipedia.orgchemistry-reaction.com It involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone, which is then cyclized under acidic conditions to yield the flavone scaffold. jk-sci.comalfa-chemistry.com The process begins with the formation of an enolate that subsequently undergoes an intramolecular acyl transfer. wikipedia.orgchemistry-reaction.com

Algar-Flynn-Oyamada (AFO) Reaction : This method directly converts a 2'-hydroxychalcone into a flavonol (a 3-hydroxyflavone), which is the subclass to which kaempferol (B1673270) belongs. wikipedia.org The reaction is an oxidative cyclization performed using hydrogen peroxide in an alkaline medium. cambridge.orgbeilstein-archives.org The mechanism involves the formation of a dihydroflavonol intermediate, which is then oxidized to the final flavonol product. wikipedia.org

These established methods provide a versatile toolbox for chemists to assemble the core flavonoid structure, which can then be further functionalized.

Synthetic Approaches to Prenylated Flavonoids

The introduction of a prenyl group (such as the 1,1-dimethyl-2-propenyl group) onto the flavonoid skeleton is a critical step in the synthesis of compounds like 8-(1,1-Dimethyl-2-propenyl)kaempferol. The lipophilic nature of the prenyl chain often enhances the biological activity of the parent flavonoid. researchgate.netnih.gov Several strategies have been developed for this purpose.

Direct C-Prenylation : This approach involves the direct electrophilic substitution of a flavonoid with a prenylating agent, such as prenyl bromide or 3-methyl-2-buten-1-ol, typically under acidic (Lewis acid) or basic conditions. nih.govmdpi.com However, this method often suffers from a lack of regioselectivity, leading to a mixture of products prenylated at different positions (e.g., C-6 and C-8) and potential O-prenylation. mdpi.commdpi.com

O-Prenylation followed by Claisen Rearrangement : A more controlled and common method for achieving C-prenylation involves a two-step sequence. mdpi.com First, a specific hydroxyl group on the flavonoid is selectively O-alkylated with a prenyl halide. The resulting prenyl ether is then heated, inducing a jk-sci.comjk-sci.com-sigmatropic rearrangement known as the Claisen rearrangement, which transfers the prenyl group from the oxygen to an ortho-carbon position (C-6 or C-8). nih.gov When the ortho positions are blocked, a subsequent Cope rearrangement can lead to para-prenylation. beilstein-journals.org This method offers better regiocontrol, provided that selective O-prenylation can be achieved through the use of protecting groups. researchgate.net Microwave-assisted Claisen rearrangements have been shown to improve efficiency for synthesizing 8-prenylflavonoids. researchgate.net

Suzuki-Miyaura Cross-Coupling Reaction : Modern palladium-catalyzed cross-coupling reactions offer a powerful alternative for flavonoid functionalization. nih.gov The Suzuki-Miyaura reaction can be used to form a carbon-carbon bond between a halogenated flavonoid (e.g., 8-bromokaempferol) and a suitable organoboron reagent. This method has been successfully applied to prepare C-8 substituted flavonoids, including prenylated derivatives, and offers the advantage of mild reaction conditions and high functional group tolerance. mdpi.comnih.govresearchgate.net

Specific Synthetic Pathways for this compound

The synthesis of this compound, also known as 8-prenylkaempferol (B1670299), can be accomplished through both chemical and biological routes, starting from the readily available flavonol, kaempferol.

A reported chemical synthesis of icaritin (B1674259) (the 4'-O-methyl ether of 8-prenylkaempferol) from kaempferol highlights a key strategy that can be adapted. beilstein-journals.org This multi-step approach involves:

Protection and Derivatization : Starting with kaempferol, specific hydroxyl groups are protected (e.g., acetylation, benzylation) to allow for regioselective modification of the remaining hydroxyls.

Selective O-Prenylation : The hydroxyl group at the C-5 position is alkylated to introduce the prenyl ether.

para-Claisen-Cope Rearrangement : The crucial C-8 prenylation is achieved through a Lewis acid-catalyzed (e.g., Eu(fod)₃) domino Claisen-Cope rearrangement of the 5-O-prenyl intermediate, which selectively installs the prenyl group at the C-8 position. beilstein-journals.org

Deprotection : The protecting groups are removed to yield the final 8-prenylkaempferol skeleton.

Alternatively, biosynthetic approaches provide a highly efficient and specific route. Researchers have identified and utilized a flavonoid 8-dimethylallyltransferase (F8DT) from Epimedium koreanum. acs.orgnih.govacs.org This enzyme specifically catalyzes the transfer of a dimethylallyl group from a donor molecule to the C-8 position of kaempferol. acs.orgnih.gov By expressing the gene for this enzyme in a microbial host like Saccharomyces cerevisiae, significant yields of 8-prenylkaempferol (up to 3.6 g/L) have been achieved through fermentation. acs.org

Regioselective Functionalization and Derivatization (e.g., O-Methylation at C-3')

The polyhydroxylated nature of flavonoids like 8-prenylkaempferol presents a significant challenge for regioselective derivatization, such as methylation. Direct methylation of kaempferol with reagents like dimethyl sulfate (B86663) is often uncontrollable and results in a mixture of mono-, di-, tri-, and tetra-methylated products. nih.govsemanticscholar.org To achieve selectivity, a strategy involving protection and deprotection is required.

A general and effective strategy for the selective O-methylation of the kaempferol scaffold has been developed, and its principles are directly applicable to 8-prenylkaempferol. nih.govnih.gov This approach relies on the differential reactivity of the hydroxyl groups after converting them to acetates. The methodology involves:

Acetylation : All hydroxyl groups are converted to acetate (B1210297) esters.

Selective Deprotection/Protection : Through controlled hydrolysis or selective benzylation, specific acetate groups are removed or other protecting groups are installed, leaving the desired hydroxyl group(s) free for methylation. nih.gov

Methylation : The free hydroxyl group is then methylated using a standard methylating agent.

Deprotection : All remaining protecting groups (acetates, benzyl ethers) are removed to yield the selectively methylated flavonoid.

This protection-deprotection strategy allows for the synthesis of specific O-methylated derivatives that are difficult to obtain through direct methods. nih.govsemanticscholar.org

Enzymatic methods also offer a powerful tool for highly regioselective derivatization. For instance, a flavonol O-methyltransferase (OMT) isolated from Epimedium pseudowushanense has been shown to regiospecifically transfer a methyl group to the 4'-OH position of 8-prenylkaempferol to form icaritin. tandfonline.com Such enzymes provide a promising alternative for the clean and efficient biosynthetic production of specific bioactive methylated prenylflavonoids. tandfonline.com

Method Precision, Accuracy, Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

The robust quantification of this compound, a prenylated flavonoid, relies on analytical methods that are thoroughly validated to ensure reliability, accuracy, and sensitivity. While comprehensive validation studies published specifically for this compound are not extensively available, the validation parameters for structurally analogous prenylated flavonoids, such as icaritin, provide a strong benchmark for the expected performance of suitable analytical techniques. mdpi.com Methods like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are standard for the analysis of these compounds, offering high selectivity and sensitivity. nih.govfrontiersin.org

The validation of these analytical methods is performed in accordance with international guidelines, which establish their suitability for their intended purpose. ich.org Key parameters, including precision, accuracy, linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ), are rigorously evaluated.

Linearity

Linearity assesses the ability of a method to produce test results that are directly proportional to the concentration of the analyte within a given range. For prenylated flavonoids, excellent linearity is typically achieved using techniques like UPLC-MS/MS. For instance, a validated method for icaritin, a compound structurally similar to this compound, demonstrated a linear range of 1–1000 ng/mL with a high correlation coefficient (R²) of 0.994. mdpi.com Similarly, methods developed for other related metabolites from Epimedium have shown good linearity over ranges such as 0.25–800 ng/mL, with correlation coefficients (R²) consistently greater than 0.99. nih.govfrontiersin.org

| Analyte | Analytical Method | Linear Range | Correlation Coefficient (R²) | Source |

|---|---|---|---|---|

| Icaritin | LC-MS/MS | 1–1000 ng/mL | 0.994 | mdpi.com |

| Icariin (B1674258) & Metabolites | UPLC-MS/MS | 0.25–800 ng/mL | > 0.99 | nih.govfrontiersin.org |

Method Precision

Precision is a measure of the random error and the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). For the analysis of icaritin, the coefficient of variation was reported to be less than 5.5%. mdpi.com For icariin and its metabolites, intra-day and inter-day precision values were consistently within 15%, which is a widely accepted criterion for bioanalytical methods. nih.govfrontiersin.org One study noted intra-day precisions ranging from 4.08% to 10.53% and inter-day precisions within 14.64% across different quality control levels. frontiersin.org

| Analyte | Precision Type | Concentration Levels | Relative Standard Deviation (%RSD) | Source |

|---|---|---|---|---|

| Icaritin | Intra-day | Multiple QCs | < 5.5% | mdpi.com |

| Inter-day | Multiple QCs | < 5.5% | ||

| Icariin & Metabolites | Intra-day | LLOQ, LQC, MQC, HQC | 4.08% - 10.53% | frontiersin.org |

| Inter-day | LLOQ, LQC, MQC, HQC | < 14.64% |

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value and is often determined through recovery studies. It is expressed as the percentage of analyte recovered from a spiked matrix. Validated methods for prenylated flavonoids demonstrate high accuracy. For icaritin, accuracy was reported to be in the range of 87–107%. mdpi.com Studies on related compounds show similar performance, with intra-day and inter-day accuracy, expressed as relative error (RE), falling within ±15% of the nominal values, which is considered acceptable for pharmacokinetic studies. nih.govfrontiersin.org For example, the intra-day accuracy for icariin and its metabolites ranged from -9.39% to 7.28%, while inter-day accuracy was between -8.81% and 6.83%. frontiersin.org

| Analyte | Accuracy Type | Concentration Levels | Recovery / Relative Error (%) | Source |

|---|---|---|---|---|

| Icaritin | Intra- & Inter-day | Multiple QCs | 87% – 107% | mdpi.com |

| Icariin & Metabolites | Intra-day | LLOQ, LQC, MQC, HQC | -9.39% to 7.28% | frontiersin.org |

| Inter-day | LLOQ, LQC, MQC, HQC | -8.81% to 6.83% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, though not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable levels of precision and accuracy. These parameters are crucial for determining trace amounts of a compound, particularly in biological matrices.

Modern LC-MS/MS methods provide the high sensitivity required for this purpose. For icaritin, the LOQ was established at 1 ng/mL. mdpi.com For other prenylated flavonoids from Epimedium, such as icariin and its metabolites, the lower limit of quantification (LLOQ) has been reported to be as low as 0.25 ng/mL in biological fluids like whole blood and urine. nih.govfrontiersin.org A method for analyzing prenylflavonoids in human serum also established LOQs of 0.50 ng/mL to 1.0 ng/mL. nih.gov

| Analyte | Analytical Method | Matrix | LOD | LOQ / LLOQ | Source |

|---|---|---|---|---|---|

| Icaritin | LC-MS/MS | Not Specified | Not Reported | 1 ng/mL | mdpi.com |

| Icariin & Metabolites | UPLC-MS/MS | Mouse Urine | Not Reported | 0.25 ng/mL | nih.gov |

| Icariin & Metabolites | UPLC-MS/MS | Mouse Whole Blood | Not Reported | 0.25 ng/mL | frontiersin.org |

| Hop Prenylflavonoids | UHPLC-MS/MS | Human Serum | Not Reported | 0.5 - 1.0 ng/mL | nih.gov |

Advanced Analytical Characterization and Quantification of 8 1,1 Dimethyl 2 Propenyl Kaempferol

Chromatographic Quantification Methods

Downregulation of Transcription Factors (e.g., NF-κB, STAT)

Icaritin (B1674259) exerts significant control over transcription factors that are pivotal in the inflammatory response. It has been shown to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3). mdpi.comnih.govnih.gov This is achieved by blocking the phosphorylation of STAT3's upstream activating kinase, Janus-activated kinase 2 (Jak2). nih.govnih.gov Icaritin inhibits both the baseline (constitutive) and IL-6-induced phosphorylation of STAT3. nih.gov By suppressing the JAK2/STAT3 pathway, Icaritin can downregulate the expression of STAT3-regulated proteins involved in cell survival and proliferation. nih.gov

Furthermore, Icaritin has been found to suppress the activation of Nuclear Factor-kappa B (NF-κB), a central regulator of inflammation. nih.gov This mechanism is crucial for its ability to reduce the expression of inflammatory cytokines. nih.gov

Modulation of Inflammatory Signaling Pathways (e.g., IRAK1/IκBα, p38MAPK, Akt)

The anti-inflammatory effects of Icaritin are also mediated through its modulation of key intracellular signaling pathways. Studies have demonstrated that Icaritin can down-regulate the phosphorylation of Akt, a serine/threonine-specific protein kinase involved in cell survival and proliferation. nih.govnih.gov

Additionally, Icaritin influences the Mitogen-Activated Protein Kinase (MAPK) signaling cascades. It has been shown to decrease the phosphorylation of p38 MAPK and Extracellular Signal-Regulated Kinase (ERK). nih.gov However, one study focusing on 8-prenylkaempferol (B1670299) in murine macrophages reported that while it selectively interfered with JNK phosphorylation, it did not attenuate IκB-alpha (IκBα) degradation, a critical step in the classical NF-κB activation pathway. nih.gov The activation of the PI3-kinase (PI3-K) pathway is considered dependent on the IRAK-1 signaling module. nih.gov

| Pathway Component | Effect of Icaritin | Reference |

|---|---|---|

| p-STAT3 | Down-regulated | nih.govnih.govnih.gov |

| p-JAK2 | Down-regulated | nih.govnih.gov |

| p-Akt | Down-regulated | nih.govnih.gov |

| p-p38 MAPK | Down-regulated | nih.gov |

| p-ERK | Down-regulated | nih.govnih.gov |

| NF-κB | Suppressed activation | nih.gov |

Antioxidant Mechanisms

Icaritin possesses robust antioxidant capabilities, acting through both direct neutralization of free radicals and enhancement of the body's endogenous antioxidant defense systems.

Direct Free Radical Scavenging Capabilities (e.g., ROS, DPPH)

Icaritin has demonstrated a potent ability to scavenge harmful reactive oxygen species (ROS). nih.govnih.gov In studies using human keratinocytes, Icaritin showed superior ROS scavenging activity compared to its precursor, icariin (B1674258). nih.gov Its efficacy as a free radical scavenger has also been confirmed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.net Results from a DPPH assay indicated that at a concentration of 200 µM, Icaritin exhibited a 64.2% inhibition ratio, highlighting its significant direct antioxidant potential. researchgate.net

Modulation of Endogenous Antioxidant Systems (e.g., Nrf2 pathway, HO-1, SOD, Glutathione)

Beyond direct scavenging, Icaritin significantly bolsters the cellular antioxidant arsenal (B13267) by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Activation of Nrf2 is a critical cellular defense mechanism against oxidative stress. nih.gov Icaritin treatment leads to the nuclear translocation of Nrf2, which in turn upregulates the expression of downstream antioxidant and cytoprotective genes. nih.gov

One of the key genes upregulated by the Icaritin-mediated activation of Nrf2 is Heme oxygenase-1 (HO-1). researchgate.net Additionally, Icaritin has been found to increase the activity of essential endogenous antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-px). researchgate.net

Inhibition of Oxidative Stress-Induced DNA Damage

8-(1,1-Dimethyl-2-propenyl)kaempferol, also known as Icaritin, has been shown to induce DNA damage by promoting oxidative stress in certain cellular contexts, particularly in cancer cells. This compound can trigger a rapid increase in intracellular reactive oxygen species (ROS), leading to an overload of oxidative stress. nih.govresearchgate.netnih.gov This elevated ROS level can, in turn, cause extensive oxidative DNA damage, including the formation of adducts like 8-oxo-2′-deoxyguanosine (8-oxo-dG) and a significant number of DNA strand breaks. nih.govtandfonline.com

The accumulation of this DNA damage is a key event that can stimulate cellular senescence and activate the intrinsic apoptotic pathway as a cellular response. nih.govtandfonline.com Studies have demonstrated that in human cervical cancer cells (HeLa and SiHa) and hepatocellular carcinoma cells, Icaritin treatment leads to a marked increase in DNA breaks. nih.govresearchgate.netnih.govtandfonline.com This damage subsequently triggers the DNA damage response (DDR), which, when overwhelmed, results in programmed cell death. nih.gov The pro-apoptotic effects are mediated by changes in the expression of apoptosis-related proteins, such as an increase in Bax and activated caspases 3 and 9, and a decrease in the anti-apoptotic proteins Bcl-2 and XIAP. nih.govnih.gov

Interestingly, the induction of ROS and subsequent DNA damage by Icaritin appears to be more pronounced in cancer cells compared to non-cancerous cells. nih.govresearchgate.net The use of ROS inhibitors, such as N-Acetylcysteine (NAC), has been shown to block the Icaritin-induced elevation of ROS and consequently decrease the markers of oxidative DNA damage, confirming the central role of oxidative stress in this mechanism. nih.govtandfonline.com Kaempferol (B1673270), the parent compound, has also been shown to induce DNA damage and inhibit DNA repair-associated protein expression in human promyelocytic leukemia HL-60 cells. nih.gov In breast cancer cells, kaempferol treatment led to increased expression of γH2AX and p-ATM, markers of DNA damage. nih.gov

| Cell Line | Observed Effect | Key Molecular Events | Reference |

|---|---|---|---|

| HeLa and SiHa (Cervical Cancer) | Increased ROS, DNA strand breaks, Apoptosis | Increased Bax, activated caspase-3 & 9; Decreased Bcl-2 & XIAP | nih.govresearchgate.netnih.gov |

| HepG2 and Huh7 (Hepatocellular Carcinoma) | Increased ROS, DNA damage, Cellular senescence | ROS-mediated DNA damage response | tandfonline.com |

| HL-60 (Promyelocytic Leukemia) | Induced DNA damage, Inhibited DNA repair | Increased p-H2AX and p-p53 | nih.gov |

| MDA-MB-231 (Breast Cancer) | Induced DNA damage and apoptosis | Increased γH2AX, cleaved caspase 9 & 3, p-ATM | nih.gov |

Other Investigated Biological Activities (Mechanistic Focus)

This compound and its parent compound, kaempferol, exhibit significant liver-protective effects through various molecular mechanisms. One of the key pathways involved is the activation of the Sirtuin 1 (SIRT1)/AMP-activated protein kinase (AMPK) signaling cascade. nih.govresearchgate.net Activation of this pathway helps to regulate hepatic lipid metabolism, reducing lipid accumulation in liver cells. nih.govresearchgate.net Specifically, kaempferol has been shown to upregulate the expression of proteins involved in fatty acid oxidation, such as peroxisome proliferator-activated receptor-gamma coactivator 1α (PGC1α), while downregulating proteins involved in lipid synthesis, including acetyl-CoA carboxylase (ACC), fatty acid synthase (FASN), and sterol regulatory element-binding protein 1 (SREBP1). nih.gov The protective effects against lipid accumulation can be abolished by knocking down either SIRT1 or AMPK, confirming their central role. researchgate.net

Mitochondrial function is also a critical target in the hepatoprotective action of Icaritin. It can induce apoptosis in activated hepatic stellate cells (HSCs), which are key mediators of liver fibrosis, through a mitochondria-mediated pathway. nih.gov This helps to ameliorate the progression of liver fibrosis. nih.gov In cases of drug-induced hepatotoxicity, kaempferol has been shown to inhibit CYP2E1 activity, an enzyme involved in the metabolic activation of certain toxins. mdpi.com

Furthermore, these compounds can suppress inflammatory pathways in the liver. Kaempferol has been demonstrated to inhibit the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.comfrontiersin.org By suppressing the activation of NF-κB, it reduces the production of pro-inflammatory mediators like TNF-α, IL-1β, COX-2, and iNOS in the liver, thereby mitigating inflammation and liver damage. mdpi.com

| Mechanism | Key Molecular Targets/Pathways | Outcome | Reference |

|---|---|---|---|

| Regulation of Lipid Metabolism | SIRT1/AMPK pathway activation, PGC1α upregulation, ACC, FASN, SREBP1 downregulation | Reduced hepatic lipid accumulation | nih.govresearchgate.net |

| Mitochondrial Protection | Induction of mitochondria-mediated apoptosis in activated HSCs | Amelioration of liver fibrosis | nih.gov |

| Anti-inflammatory Action | Suppression of TLR4/NF-κB and MAPK signaling pathways | Decreased production of pro-inflammatory mediators (TNF-α, IL-1β, COX-2, iNOS) | mdpi.comfrontiersin.org |

This compound and kaempferol have demonstrated significant neuroprotective potential by modulating multiple signaling pathways involved in neuroinflammation and neuronal survival. nih.govresearchgate.net A key mechanism is the inhibition of neuroinflammatory pathways. Kaempferol can suppress the activation of microglia, the resident immune cells of the central nervous system, by inhibiting inflammatory signaling cascades such as NF-κB, p38 mitogen-activated protein kinase (p38MAPK), and AKT. nih.govnih.gov This leads to a reduction in the production of neurotoxic inflammatory mediators. nih.gov

The compound also shows protective effects in models of Alzheimer's disease. Icaritin has been found to protect hippocampal neurocytes against amyloid-beta (Aβ)-induced injury. nih.govresearchgate.net This protection is mediated through the glucocorticoid receptor (GR)/brain-derived neurotrophic factor (BDNF) signaling pathway. nih.govresearchgate.net By upregulating BDNF, a key neurotrophin for neuronal survival and synaptic plasticity, Icaritin can enhance neuronal resilience. nih.govresearchgate.netnih.gov The activation of the BDNF-TrkB signaling pathway is crucial for improving learning and memory functions in preclinical models. nih.gov

Furthermore, Icaritin can attenuate oxidative stress in neuronal cells. In models of Parkinson's disease, it has been shown to protect dopaminergic neurons by reducing the production of reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes like superoxide dismutase (SOD). peerj.com This antioxidant effect is linked to the modulation of the Nrf2/HO-1 pathway. peerj.com The PI3K/Akt signaling pathway is also involved in the pro-survival effects of Icaritin in various neuronal cell types. nih.gov

| Mechanism | Key Molecular Targets/Pathways | Outcome | Reference |

|---|---|---|---|

| Anti-neuroinflammation | Inhibition of NF-κB, p38MAPK, and AKT pathways in microglia | Reduced production of inflammatory mediators | nih.govnih.gov |

| Modulation of Neurotrophic Factors | Activation of GR/BDNF and BDNF-TrkB signaling pathways | Protection against Aβ-induced neurotoxicity, improved learning and memory | nih.govresearchgate.netnih.gov |

| Antioxidant Defense | Activation of Nrf2/HO-1 pathway, increased SOD activity | Reduced oxidative stress in dopaminergic neurons | peerj.com |

| Pro-survival Signaling | Activation of PI3K/Akt pathway | Enhanced neuronal survival | nih.gov |

Kaempferol and its derivatives, including this compound, possess a broad spectrum of antimicrobial activities. nih.govdntb.gov.ua The antibacterial effects are notable against various human pathogens. For instance, derivatives of Icaritin have shown potency against both methicillin-sensitive (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The proposed mechanism involves the inhibition of cell wall synthesis by binding to the allosteric site of penicillin-binding protein 2a (PBP2a). nih.gov While Icaritin alone may not have a strong antimicrobial effect, it can enhance the efficacy of conventional antibiotics like amoxicillin-clavulanate and ampicillin (B1664943) against MRSA. nih.gov This synergistic effect is associated with increased membrane disruption of the bacteria. nih.gov Kaempferol has also demonstrated synergistic antibacterial activity when combined with colistin (B93849) against colistin-resistant Gram-negative bacteria. nih.gov

In addition to its antibacterial properties, kaempferol also exhibits antifungal and antiprotozoal activities. nih.govdntb.gov.ua The precise molecular mechanisms underlying these broader antimicrobial actions are still under investigation but are thought to involve the disruption of microbial membranes, inhibition of key microbial enzymes, and interference with microbial nucleic acid synthesis. The diverse sources of kaempferol and its related compounds contribute to the varied and complex nature of its antimicrobial actions. nih.gov

| Activity | Target Organism | Proposed Mechanism | Reference |

|---|---|---|---|

| Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | Inhibition of cell wall synthesis (binding to PBP2a), enhancement of antibiotic-induced membrane disruption | nih.govnih.gov |

| Antibacterial (Synergistic) | Colistin-resistant Gram-negative bacteria | Increased membrane permeability | nih.gov |

| Antifungal | Various fungi | Under investigation (potential membrane disruption, enzyme inhibition) | nih.govdntb.gov.ua |

| Antiprotozoal | Various protozoa | Under investigation | nih.govdntb.gov.ua |

Structure Activity Relationship Sar Investigations of 8 1,1 Dimethyl 2 Propenyl Kaempferol

Influence of the 1,1-Dimethyl-2-propenyl Moiety on Bioactivity

The addition of a lipophilic prenyl group to the flavonoid skeleton is a key structural modification that significantly enhances the bioactivity of kaempferol (B1673270). The 1,1-dimethyl-2-propenyl (also known as a reverse prenyl or dimethylallyl) group at the C-8 position of the A-ring in 8-(1,1-dimethyl-2-propenyl)kaempferol is particularly influential.

Comparative Analysis with Unprenylated Kaempferol and Other Prenylated Flavonoids

When compared to its parent compound, kaempferol, this compound consistently demonstrates superior bioactivity in various assays. Kaempferol itself possesses a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities. nih.govmdpi.comresearchgate.netnih.gov However, the introduction of the prenyl group at the C-8 position significantly enhances these properties.

A key example is in the inhibition of aldose reductase, an enzyme implicated in diabetic complications. Studies have shown that 8-prenylated kaempferol derivatives are more effective inhibitors than unprenylated kaempferol. nih.gov The mode of enzyme inhibition also differs; while kaempferol acts as a noncompetitive inhibitor, its 8-prenylated derivatives exhibit a mixed inhibition pattern, suggesting a different and more potent interaction with the enzyme. nih.gov

The position of the prenyl group is also a critical determinant of activity. Flavonoids can be prenylated at various positions, most commonly C-6 or C-8. The location of this lipophilic group influences the molecule's shape and its ability to bind to target proteins. In the case of kaempferol derivatives, the 8-prenyl substitution, as seen in this compound, often confers distinct biological activities compared to 6-prenylated isomers. This structural isomerism can lead to different binding orientations within a protein's active site, resulting in varied biological outcomes. The biosynthesis of 8-prenylkaempferol (B1670299) is catalyzed by the enzyme flavonoid 8-dimethylallyltransferase, highlighting the natural significance of this specific substitution. nih.gov

The table below summarizes the comparative inhibitory activity of kaempferol and its prenylated derivatives against aldose reductase.

| Compound | Substitution | Inhibition Type | IC50 (µM) |

| Kaempferol | Unprenylated | Noncompetitive | 4.65 |

| Desmethylanhydroicaritin | 8-prenyl, 5-methoxy | Mixed | 0.69 |

| Sophoflavescenol | 8-lavandulyl, 5-methoxy | Mixed | 0.94 |

| Data sourced from kinetic and molecular docking studies of kaempferol and its prenylated derivatives as aldose reductase inhibitors. nih.gov |

Identification of Key Pharmacophoric Features

The pharmacophore of a molecule describes the essential spatial arrangement of features necessary for its biological activity. For this compound, the key pharmacophoric features can be deduced from its structure and SAR studies.

Flavonoid Scaffold : The core C6-C3-C6 flavonoid structure is fundamental. It provides the rigid framework upon which the functional groups are oriented.

Hydroxyl Groups : The hydroxyl groups at positions 3, 5, 7, and 4' are crucial for activity. They can act as hydrogen bond donors and acceptors, enabling interaction with amino acid residues in target proteins. mdpi.com The 5-OH and 7-OH groups on the A-ring and the 4'-OH group on the B-ring are particularly important for antioxidant activity. SAR studies on icaritin (B1674259) have shown that the 7-OH group is a key site for modification to alter its cytotoxic effects. nih.govacs.org

C2=C3 Double Bond and C4-Keto Group : The double bond in conjugation with the 4-keto group in the C-ring is a characteristic feature of flavonols that contributes to the planarity of the molecule and is involved in electron delocalization, which is important for its antioxidant properties and interactions with biological targets.

C-8 Lipophilic Prenyl Group : The 1,1-dimethyl-2-propenyl moiety at the C-8 position is a critical lipophilic feature. This group enhances membrane permeability and provides hydrophobic interactions with target proteins, often leading to a significant increase in potency compared to the unprenylated kaempferol. nih.gov Its specific location at C-8 dictates a particular spatial orientation that is favorable for binding to certain biological targets.

These features collectively create a molecule with a specific electronic and steric profile that allows it to bind to and modulate the function of various biological targets, contributing to its diverse pharmacological effects.

Computational Chemistry and Molecular Docking in SAR Studies

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools for understanding the SAR of this compound. These techniques provide insights into the molecular interactions between the compound and its biological targets, helping to explain its activity at a molecular level.

Molecular docking simulations have been employed to investigate the binding of this compound (Icaritin) to various protein targets. For example, docking studies with the protein kinase FYN, a potential target in hepatocellular carcinoma, revealed a low binding energy, suggesting a strong and stable interaction. nih.gov Subsequent molecular dynamics simulations confirmed the stability of the Icaritin-FYN complex. nih.gov These computational findings support the hypothesis that FYN is a likely target for Icaritin's anti-cancer effects. nih.govresearchgate.net

In another study, docking simulations were used to compare the binding of kaempferol and its 8-prenylated derivatives to aldose reductase. The results showed that the prenylated compounds had more negative binding energies, indicating a higher binding affinity. nih.gov The simulations also revealed that the 8-prenyl group allows for additional hydrogen bonding and hydrophobic interactions with residues such as Phe122 and Trp219 in the enzyme's active site, which explains their enhanced inhibitory activity compared to kaempferol. nih.gov

Furthermore, 3D-QSAR models have been developed to guide the synthesis of novel icaritin derivatives with improved anticancer activity. nih.govacs.org These models provide a quantitative correlation between the 3D structural properties of the molecules and their biological activity, offering a predictive tool for designing more potent compounds. By validating the modification strategies, these computational approaches accelerate the drug discovery process. nih.govacs.org

The table below presents the binding energies of Icaritin with several protein targets as determined by molecular docking studies.

| Protein Target | PDB ID | Biological Role | Binding Energy (kcal/mol) |

| FYN Proto-Oncogene | 3A5O | Signal Transduction (Cancer) | -9.2 |

| Aldose Reductase | 1US0 | Polyol Pathway (Diabetes) | -9.11 (for Desmethylanhydroicaritin) |

| Epidermal Growth Factor Receptor (EGFR) | 2J6M | Cell Proliferation (Cancer) | -8.5 |

| Insulin-like growth factor 1 (IGF1) | 1H02 | Growth and Development | -8.2 |

| AKT Serine/Threonine Kinase 1 (AKT1) | 6HHG | Cell Survival, Proliferation | -7.9 |

| Binding energies are indicative and can vary based on the specific docking software and parameters used. Data compiled from multiple network pharmacology and molecular docking studies. nih.govnih.govnih.gov |

Preclinical Biological Activities and Underlying Molecular Mechanisms of 8 1,1 Dimethyl 2 Propenyl Kaempferol

Anticancer Mechanisms

Icaritin (B1674259) demonstrates broad-spectrum antitumor activity across various cancer types, including hepatocellular carcinoma, breast cancer, lung cancer, and glioblastoma. mdpi.comnih.govnih.govresearchgate.net Its anticancer effects are not attributed to a single mode of action but rather to its ability to modulate a multitude of cellular processes and signaling pathways that are critical for tumor development and progression. nih.govnih.gov The primary mechanisms include the induction of programmed cell death (apoptosis), halting the cancer cell division cycle, inhibiting proliferation and the formation of new blood vessels (angiogenesis), preventing the spread of cancer (metastasis), modulating key cancer-related signaling pathways, and altering tumor cell metabolism. scienceopen.com

A key mechanism of Icaritin's anticancer activity is its ability to induce apoptosis, a form of programmed cell death, in cancer cells. nih.gov Research indicates that Icaritin can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. scienceopen.comnih.govspandidos-publications.com

The intrinsic pathway is significantly influenced by Icaritin's modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of mitochondrial integrity. spandidos-publications.commdpi.com Studies on human hepatocellular carcinoma (HCC) cells (SMMC-7721) have shown that Icaritin treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. nih.govspandidos-publications.com This shift in the Bcl-2/Bax ratio is a critical factor that disrupts the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm, a key step in initiating apoptosis. spandidos-publications.commdpi.comnih.gov

The release of cytochrome c triggers the activation of a cascade of enzymes known as caspases, which are the executioners of apoptosis. mdpi.com Icaritin has been shown to activate initiator caspases, such as caspase-9 (associated with the mitochondrial pathway) and caspase-8 (linked to the extrinsic pathway), as well as the executioner caspase, caspase-3. nih.govspandidos-publications.com In HCC cells, Icaritin treatment resulted in increased activation of both caspase-8 and caspase-3. nih.govspandidos-publications.com This activation of multiple caspases confirms that Icaritin engages caspase-dependent pathways to induce apoptosis in cancer cells. nih.govresearchgate.net The extrinsic pathway is also activated by Icaritin, as evidenced by the increased expression of the Fas death receptor. nih.govspandidos-publications.com

Table 1: Effect of Icaritin on Apoptosis-Related Proteins

| Cell Line | Protein | Effect of Icaritin Treatment | Pathway |

|---|---|---|---|

| SMMC-7721 (HCC) | Bcl-2 | Decreased Expression | Intrinsic (Mitochondrial) |

| SMMC-7721 (HCC) | Bax | Increased Expression | Intrinsic (Mitochondrial) |

| SMMC-7721 (HCC) | Caspase-3 | Increased Activation | Common Executioner |

| SMMC-7721 (HCC) | Caspase-8 | Increased Activation | Extrinsic (Death Receptor) |

Icaritin can inhibit cancer cell proliferation by inducing cell cycle arrest, effectively preventing cancer cells from dividing and multiplying. scienceopen.com This arrest occurs at specific checkpoints in the cell cycle, primarily the G2/M and S phases. nih.govnih.gov

In human non-small cell lung cancer A549 cells, Icaritin was found to induce cell cycle arrest at the S phase. nih.gov This was accompanied by the downregulation of key S phase regulatory proteins, including Cyclin A and Cyclin-dependent kinase 2 (CDK2). nih.gov Further research has identified CDK2 as a direct target of Icaritin. nih.gov Icaritin can interact with CDK2, interfering with the formation of the CDK2/Cyclin E complex, which is essential for the transition from the G1 to the S phase. nih.govresearchgate.net This inhibition of CDK2 activity leads to attenuated G1/S transition and a decrease in the proportion of cells in the S phase. researchgate.net

In breast cancer cells, Icaritin has been shown to induce cell cycle arrest at the G2/M phase. nih.gov This mechanism involves the modulation of different sets of cyclin-dependent kinases and cyclins that govern this specific checkpoint. scienceopen.com By halting the cell cycle at these critical phases, Icaritin prevents the replication of damaged DNA and the subsequent division of malignant cells. scienceopen.commdpi.com

Table 2: Icaritin's Effect on Cell Cycle Regulation

| Cell Line | Phase of Arrest | Key Molecular Targets |

|---|---|---|

| A549 (Lung Cancer) | S Phase | Cyclin A, CDK2 |

| PLC, HT-29 (Tumor Cells) | G1/S Transition | CDK2/Cyclin E complex |

Icaritin effectively suppresses the proliferation of a range of cancer cells, including those from hepatocellular carcinoma, lung cancer, and breast cancer. mdpi.comnih.govmdpi.com This anti-proliferative effect is a direct consequence of the induction of apoptosis and cell cycle arrest. nih.gov Studies have demonstrated that Icaritin inhibits the growth of HCC cells (HepG2, Huh7) and reduces their ability to form colonies in a dose-dependent manner. mdpi.com

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with essential nutrients and oxygen. researchgate.netmdpi.com The effect of Icaritin on angiogenesis has yielded somewhat varied results in preclinical studies. Some research indicates that Icaritin can effectively inhibit angiogenesis. For instance, in a chick embryo chorioallantoic membrane assay, Icaritin was shown to reduce angiogenesis, suggesting it could disrupt tumor vasculature. researchgate.net It has been reported to inhibit the proliferation, migration, and tube formation of Human Umbilical Vein Endothelial Cells (HUVECs) in vitro, which are key steps in the angiogenic process. researchgate.net However, other studies have found that Icaritin has no direct inductive or inhibitory effect on angiogenesis in vitro. nih.govnih.gov These discrepancies may be due to differences in experimental models and concentrations used.

Metastasis is the process by which cancer cells spread from the primary tumor to distant parts of the body and is a major cause of cancer-related mortality. nih.gov This process involves the degradation of the extracellular matrix (ECM), a network of proteins that provides structural support to surrounding cells. mdpi.com Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, are key enzymes responsible for degrading the ECM, thereby facilitating tumor cell invasion and migration. mdpi.comnih.gov

Icaritin has been shown to inhibit the invasion and migration of cancer cells by targeting these critical enzymes. scienceopen.com In studies involving glioblastoma cells (U87-MG and C6), Icaritin treatment significantly decreased the expression levels of both MMP-2 and MMP-9 in a time-dependent manner. researchgate.net This downregulation of MMPs weakens the cancer cells' ability to break through the ECM barrier, thus suppressing their invasive and metastatic potential. scienceopen.comresearchgate.net

Table 3: Effect of Icaritin on MMP Expression in Glioblastoma Cells

| Cell Line | Protein | Effect of Icaritin Treatment |

|---|---|---|

| U87-MG | MMP-2, MMP-9 | Decreased Expression |

The anticancer effects of Icaritin are mediated through its ability to modulate several crucial intracellular signaling pathways that are often dysregulated in cancer. nih.govnih.gov

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, is involved in cell proliferation and survival. nih.gov Icaritin has been found to induce sustained phosphorylation (activation) of ERK and p38 MAPK in lung cancer cells, which, in this context, contributes to the induction of apoptosis. nih.gov In other models, such as ER-negative breast cancer cells, Icaritin has been shown to stimulate cell proliferation at low concentrations through the EGFR-MAPK signaling pathway, highlighting the context-dependent effects of the compound. nih.gov

PI3K/AKT Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival, growth, and proliferation, and its aberrant activation is common in many cancers. researchgate.netcellsignal.com Icaritin has been shown to inhibit tumor metastasis by affecting the Akt/mTOR signaling pathway. scienceopen.com In glioblastoma, Icaritin is reported to suppress invasion by targeting EMMPRIN via the PTEN/Akt/HIF-1α signaling pathway. researchgate.net

STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that promotes tumor cell proliferation, survival, and invasion. nih.gov Icaritin is known to inhibit the IL-6/JAK/STAT3 pathway, which is a key mechanism of its action in advanced hepatocellular carcinoma. nih.gov

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is involved in inflammation and cell survival. nih.gov Icaritin has been identified as a modulator of NF-κB signaling, contributing to its anticancer and anti-inflammatory effects. nih.govfrontiersin.org

EGFR Pathway: The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell proliferation in many cancers. researchgate.net In certain contexts, Icaritin can modulate the EGFR-MAPK signaling pathway, which can influence cell proliferation. nih.gov

Cancer cells exhibit altered metabolism to support their rapid growth and proliferation, a phenomenon known as metabolic reprogramming. youtube.com A hallmark of this is aerobic glycolysis, or the "Warburg effect," where cancer cells predominantly produce energy through glycolysis even in the presence of oxygen. youtube.com

Recent studies have revealed that Icaritin can target this metabolic vulnerability. In liver cancer cells, Icaritin was shown to suppress cell proliferation by inhibiting aerobic glycolysis. nih.gov It achieved this by decreasing glucose consumption and lactate (B86563) production. The mechanism involves the activation of the tumor suppressor protein p53. Icaritin increases intracellular reactive oxygen species (ROS), which in turn activates p53 via the p38 MAPK pathway. Activated p53 then inhibits the expression of genes related to aerobic glycolysis, ultimately suppressing the development of liver cancer. nih.gov

Anti-Inflammatory Mechanisms

Icaritin demonstrates notable anti-inflammatory activity by intervening in multiple stages of the inflammatory cascade, from the production of inflammatory signaling molecules to the activation of key transcription factors and signaling pathways.

Inhibition of Pro-Inflammatory Mediators (e.g., COX-2, NOSII, TNF-α, IL-1β, IL-8, TSLP)

Research indicates that 8-prenylkaempferol (B1670299) significantly inhibits the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) in macrophage cell lines. This effect is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS, or NOSII) at both the messenger RNA (mRNA) and protein levels. nih.gov Furthermore, studies on Icaritin have shown it can suppress the expression of inflammatory cytokines such as Interleukin-6 (IL-6). nih.gov While direct studies on 8-prenylkaempferol's effects on other mediators are ongoing, its precursor, icariin (B1674258), has been shown to reduce the expression of IL-1β and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Cordycepin, another compound studied for its anti-inflammatory effects, has been shown to decrease the production and mRNA expression of TSLP, IL-8, IL-1β, and IL-6. nih.gov

| Compound | Mediator | Effect | Cell/Model System | Reference |

|---|---|---|---|---|

| 8-Prenylkaempferol | iNOS (NOSII) | Suppressed expression | RAW264.7 Macrophages | nih.gov |

| Icaritin | IL-6 | Suppressed expression | Urothelial Cancer Cells | nih.gov |

| Icariin | IL-1β, IL-6, TNF-α | Reduced expression | Microglia | nih.gov |

Preclinical Metabolism and Pharmacokinetics of 8 1,1 Dimethyl 2 Propenyl Kaempferol

Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristicsnih.govnih.gov

Preclinical studies on 8-prenylkaempferol (B1670299) in rats have begun to map its absorption, distribution, metabolism, and excretion (ADME) profile. Following oral administration, the compound undergoes significant metabolism, with a wide distribution of its metabolites throughout the body. nih.gov Research has identified the small intestine and stomach as the primary organs where the metabolites of 8-prenylkaempferol are distributed. nih.gov In one study, a total of 38 metabolites were detected across various biological samples, including feces (31 metabolites), urine (19 metabolites), small intestine (20 metabolites), and stomach (13 metabolites), with fewer metabolites found in the kidneys, liver, heart, lungs, and spleen. nih.gov

Studies on the parent compound, kaempferol (B1673270), provide further insight into the likely ADME characteristics. Kaempferol demonstrates rapid absorption after oral administration, but its bioavailability is generally low, estimated to be around 2%. nih.gov This low bioavailability is largely attributed to extensive first-pass metabolism occurring in the gut and liver. nih.gov Like other flavonoids, the lipophilicity of the aglycone form, such as 8-prenylkaempferol, is expected to facilitate absorption via passive diffusion across the intestinal barrier. nih.gov

Phase I Metabolic Transformations (e.g., Oxidation, O-Demethylation)nih.govnih.gov

Phase I metabolism involves the introduction or exposure of functional groups on a parent compound, typically through reactions like oxidation, reduction, or hydrolysis. nih.gov For 8-prenylkaempferol, in vivo studies in rats have identified metabolic reactions including isomerization and polymerization. nih.gov While specific oxidative or O-demethylation pathways for 8-prenylkaempferol are not extensively detailed, research on kaempferol indicates that it undergoes NADPH-dependent oxidative metabolism in both liver and small intestinal microsomes. nih.gov However, this pathway is less predominant compared to Phase II conjugation reactions. nih.gov One identified metabolite of 8-prenylkaempferol, noricaritin, is a result of hydration on the isopentene group, a type of Phase I transformation. sci-hub.se

Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation, Methylation)nih.govnih.govuomus.edu.iq